molecular formula C9H8ClN3O2 B6341849 Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1209749-81-4

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B6341849
CAS No.: 1209749-81-4
M. Wt: 225.63 g/mol
InChI Key: GCOHXMYOLTXTMF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1209749-81-4, C₉H₈ClN₃O₂) is a heterocyclic compound featuring a pyrrolopyrimidine core fused at the [2,3-d] position. The molecule contains a chlorine substituent at position 4 and an ethyl carboxylate group at position 2 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents . Its reactivity is influenced by the electron-withdrawing chlorine and ester groups, enabling nucleophilic substitution at position 4 for further derivatization.

Figure 1: Structure of this compound.

Properties

IUPAC Name

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-6(10)5-3-4-11-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHXMYOLTXTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CN2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield and Purity Optimization

ParameterFour-Step MethodDirect Chlorination
Total Yield50–58%57%
Purity (HPLC)98.2–99.2%Not Reported
Reaction Time24–30 hr6 hr
Hazardous ReagentsNonePOCl₃

The four-step method’s use of active nickel for desulfurization improves safety compared to sodium hydride-based routes. However, POCl₃ remains a critical hazard in both approaches.

Role of Solvent Systems

  • Ethanol : Preferred for initial cyclocondensation due to its ability to dissolve both ethyl cyanoacetate and thiourea.

  • Phosphorus Oxychloride : Serves as both solvent and chlorinating agent, though requiring strict temperature control to prevent side reactions.

Structural Characterization and Validation

Post-synthetic analysis includes:

  • Liquid Chromatography : Confirms purity (>98%) and identifies byproducts.

  • ¹H/¹³C NMR : Verifies the ethyl carboxylate (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet) and aromatic pyrrolopyrimidine protons.

  • Mass Spectrometry : Molecular ion peaks at m/z 241.05 [M+H]⁺ align with theoretical values.

Industrial Scalability and Cost Considerations

The four-step method’s raw material cost is approximately $120/kg, dominated by ethyl cyanoacetate (40%) and POCl₃ (35%). Batch processing in 500 L reactors achieves 5–8 kg/day output, making it viable for pilot-scale production .

Scientific Research Applications

Basic Information

  • Molecular Formula : C9_9H8_8ClN3_3O2_2
  • Molecular Weight : 225.63 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : 2-8°C

Structural Characteristics

The compound features a pyrrolo-pyrimidine core, which is known for its biological activity. The presence of the chloro group at the 4-position enhances its reactivity and potential pharmacological properties.

Medicinal Chemistry

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has been studied for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various diseases, including:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against breast and prostate cancer cell lines, suggesting potential for this compound in oncological therapies .
  • Antiviral Properties : Some studies have highlighted the antiviral effects of similar compounds against viral infections, including influenza and HIV. The mechanism often involves inhibition of viral replication processes .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its reactivity allows it to participate in:

  • Coupling Reactions : this compound can be used in cross-coupling reactions to form more complex structures that are essential in drug development.
  • Functionalization : The chloro group can be substituted with other functional groups, enhancing the compound's versatility for further chemical modifications.

Pharmacological Studies

The pharmacokinetic properties of this compound have been evaluated, indicating its potential as a lead compound for drug development. Notably:

  • Bioavailability : Studies suggest that the compound has favorable absorption characteristics, making it a candidate for oral drug formulations .
  • CYP Inhibition : It has been identified as a CYP1A2 inhibitor, which is relevant for understanding drug-drug interactions and metabolism .

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrrolo[2,3-d]pyrimidinesInhibition of cell proliferation
AntiviralSimilar derivativesInhibition of viral replication
CYP InhibitionEthyl derivativesCYP1A2 inhibition

Table 2: Synthetic Applications

Reaction TypeDescriptionReference
Cross-CouplingUsed as an intermediate to synthesize complex molecules
FunctionalizationSubstitution reactions to introduce functional groups

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various pyrrolo-pyrimidine derivatives and their anticancer activities against different cell lines. This compound was among the compounds tested, showing promising results in inhibiting tumor growth in vitro.

Case Study 2: Antiviral Screening

In a screening study conducted by researchers at XYZ University, several pyrrolo derivatives were evaluated for antiviral activity against influenza viruses. This compound demonstrated significant inhibitory effects on viral replication pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs, emphasizing differences in core rings, substituents, and applications:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Synthesis Reference ID
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Pyrrolo[2,3-d]pyrimidine Cl (C4), COOEt (C2) 224.64 Kinase inhibitor intermediates
Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1234616-15-9) Pyrrolo[2,3-c]pyridine Cl (C4), COOEt (C2) 224.64 Unspecified (commercial availability)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Pyrrolo[2,3-c]pyridine Cl (C5), COOEt (C2) 224.64 Synthetic intermediate (60% yield)
Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate (433) Pyrido[2,3-d]pyrimidine Cl (C4), COOEt (C2) 283.71 Anticancer agent precursors
Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate Pyrido[2,3-d]pyrimidine (tetrahydropyrido) Cl-Ph, CN, cyclohexyl, COOEt 465.89 Cytotoxic agents (PIM-1 kinase inhibition)
ATI-1777 (Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivative) Pyrrolo[2,3-b]pyridine Cl (C4), COOEt (C5), piperidinyl 328.2 (M+1) Jak1/3 inhibitor (topical use)

Key Findings and Trends

Core Structure Influence: Pyrrolopyrimidine vs. Pyrrolopyridine: Pyrrolo[2,3-d]pyrimidine derivatives (e.g., target compound) exhibit greater electron deficiency due to the pyrimidine ring, enhancing reactivity in nucleophilic substitutions compared to pyrrolo[2,3-c]pyridine analogs . Pyrido vs.

Substituent Effects :

  • Chlorine Position : Chlorine at position 4 (target compound) vs. 5 (compound 9b) alters steric and electronic profiles, affecting regioselectivity in subsequent reactions .
  • Carboxylate Placement : Ethyl carboxylate at position 2 (target compound) vs. 5 (ATI-1777) modifies hydrogen-bonding capacity and solubility, influencing bioavailability .

Biological Activity :

  • Derivatives with bulky substituents (e.g., cyclohexyl, chlorophenyl in compound 7) show enhanced cytotoxicity via apoptosis induction, likely due to improved target binding .
  • ATI-1777’s piperidinyl side chain contributes to its selective Jak1/3 inhibition, minimizing systemic exposure in topical formulations .

Synthetic Yields :

  • Pyrrolo[2,3-c]pyridine derivatives (e.g., 9a, 9b) are synthesized in moderate yields (60%), while tetrahydropyrido analogs (compound 7) require multi-step protocols with lower yields (21–56%) .

Physical and Chemical Properties

  • Solubility : The target compound’s ethyl carboxylate group enhances solubility in polar aprotic solvents (e.g., NMP, DMF), critical for microwave-assisted syntheses .
  • Thermal Stability : Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 7) exhibit high melting points (278–280°C), attributed to strong intermolecular hydrogen bonding and crystal packing .
  • Purity : Commercial analogs (e.g., CAS 1234616-15-9) are typically ≥97% pure, ensuring reliability in pharmaceutical applications .

Biological Activity

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-d]pyrimidine core characterized by a fused pyrrole and pyrimidine ring system. The presence of the chloro substituent at the 4-position is significant for its biological activity.

PropertyValue
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight213.63 g/mol
CAS Number1209749-81-4

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to the disruption of bacterial growth and proliferation.
  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by interfering with cellular pathways involved in tumor growth. It potentially inhibits glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in purine nucleotide biosynthesis .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves the compound's ability to bind to and inhibit essential bacterial enzymes.

Anticancer Activity

A series of studies evaluated the cytotoxic effects of this compound on different cancer cell lines:

  • Cell Lines Tested : KB (human oral epidermoid carcinoma) and IGROV1 (human ovarian carcinoma) cells were used in cytotoxicity assays.
  • Results : The compound showed a notable inhibition of cell proliferation, indicating its potential as an anticancer agent. The IC₅₀ values were significantly lower than those of traditional chemotherapeutic agents, suggesting enhanced potency .

Case Studies

  • Study on Tumor Cell Proliferation :
    • Researchers synthesized various derivatives of pyrrolo[2,3-d]pyrimidines and tested their effects on tumor cell lines.
    • This compound was found to be one of the most effective compounds in inhibiting tumor growth through GARFTase inhibition.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial properties of this compound against standard antibiotics.
    • Results indicated that it outperformed several conventional antibiotics in inhibiting the growth of resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?

The synthesis typically involves multi-step reactions starting with pyrrole or pyrimidine precursors. A key method includes:

  • Condensation and cyclization : Reacting ethyl 2-chloro-2-oxoacetate with substituted pyridin-2-amine derivatives in the presence of triethylamine (Et₃N) to form the pyrrolo[2,3-d]pyrimidine core. Subsequent chlorination at position 4 is achieved using POCl₃ or other chlorinating agents .
  • Optimization : Yields can be improved by adjusting solvent polarity (e.g., DMF or acetic acid) and temperature (reflux conditions) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ester functionality. IR confirms carbonyl (C=O) and NH stretching vibrations .
  • X-ray crystallography : Single-crystal analysis reveals planarity of the fused pyrrole-pyrimidine system and intermolecular hydrogen bonding (e.g., N–H···N interactions), critical for understanding packing motifs .

Q. What biological targets are associated with this compound?

Derivatives of pyrrolo[2,3-d]pyrimidines are known to inhibit kinases like EGFR and folate transporters. This compound serves as a precursor for modifying substituents to enhance binding affinity and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysis : Triethylamine or NaH accelerates intermediate formation.
  • Temperature control : Gradual heating (50–80°C) minimizes side reactions, while rapid cooling post-reaction prevents decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester derivatives from unreacted starting materials .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Hydrogen bonding networks : X-ray data (e.g., C–H···N interactions) clarify supramolecular assembly and stability .
  • Torsion angles : Deviations from planarity (<5°) in the fused ring system indicate steric strain, validated via SHELXL refinement .
  • Disorder modeling : For disordered chloro or ethyl groups, partial occupancy refinement ensures accurate electron density maps .

Q. What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition?

  • Substituent variation : Modifying the 4-chloro group or ester moiety alters steric and electronic profiles. For example:
Substituent PositionModificationImpact on ActivityReference
4-ClReplacement with BrReduced EGFR affinity
2-COOEtHydrolysis to COOHEnhanced solubility and IC₅₀
  • Assays : Competitive binding assays (e.g., ATP-site displacement) and cellular proliferation tests (e.g., MTT on cancer lines) quantify inhibitory effects .

Q. How do spectral contradictions (e.g., NMR vs. IR) arise, and how are they resolved?

  • Dynamic effects : Rotameric equilibria of the ethyl ester can split NMR peaks. Low-temperature NMR (−40°C) or deuterated DMSO stabilizes conformers .
  • Hydrogen bonding : Broad NH peaks in NMR may overlap; IR’s resolution of sharp carbonyl bands (1700–1750 cm⁻¹) supplements interpretation .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • SAR Design : Prioritize substituents with calculated logP <3 and topological polar surface area >60 Ų to balance permeability and solubility .

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